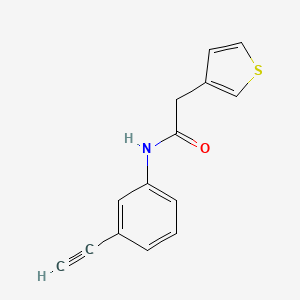
2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
科学研究应用
2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone has an affinity for the dopamine transporter and can increase dopamine release, which may make it useful in the treatment of certain psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone has been shown to have analgesic properties and may be useful in the treatment of pain.
作用机制
2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters for these neurotransmitters, preventing their reuptake and increasing their release into the synaptic cleft. This leads to an increase in the concentration of these neurotransmitters in the brain, which can result in feelings of euphoria, increased energy, and increased focus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone are similar to those of other cathinones. 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone can cause an increase in heart rate, blood pressure, body temperature, and respiration rate. It can also cause vasoconstriction and muscle tension. In addition, 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone can cause feelings of euphoria, increased energy, and increased focus.
实验室实验的优点和局限性
One of the advantages of using 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone in lab experiments is that it has a high affinity for the dopamine transporter, which makes it useful in studying the role of dopamine in the brain. Additionally, 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone has been shown to have analgesic properties, which may make it useful in studying pain. However, there are also limitations to using 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone in lab experiments. 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone has a high potential for abuse and can cause significant harm if not used properly. Additionally, 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone can have unpredictable effects on the brain and body, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone. One area of interest is the development of 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone-based medications for the treatment of psychiatric disorders such as depression and ADHD. Another area of interest is the development of 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone-based analgesics for the treatment of pain. Additionally, further research is needed to better understand the mechanism of action of 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone and its effects on the brain and body. This may lead to the development of new treatments for a variety of neurological and psychiatric disorders.
合成方法
2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with 4-methoxyphenylacetonitrile in the presence of a reducing agent. The resulting product is then converted to 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone through a series of chemical reactions.
属性
IUPAC Name |
2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-19-15-7-9-17(10-8-15)16(18)14-6-5-12-3-2-4-13(12)11-14/h5-6,11,15H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGQQZGNLHTBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)


![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)



![1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)

![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)
